((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone
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Overview
Description
((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.
Diazotization and Coupling: The diazenyl group is introduced through diazotization reactions, where an amine is converted to a diazonium salt, followed by coupling with the indole derivative.
Formation of the Pyridine Ring: The pyridine ring can be introduced through various cyclization reactions involving suitable precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Amines and reduced diazenyl derivatives.
Substitution Products: Substituted indole and pyridine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, influencing various biological processes . The diazenyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes and proteins .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a benzyl group.
Uniqueness: The combination of the indole, diazenyl, and pyridine moieties in ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone makes it unique compared to other indole derivatives.
Properties
Molecular Formula |
C21H16N4O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)iminopyridine-3-carboxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(16-9-6-12-22-13-16)24-23-19-17-10-4-5-11-18(17)25(21(19)27)14-15-7-2-1-3-8-15/h1-13,27H,14H2 |
InChI Key |
IFUYGNPLUBGRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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